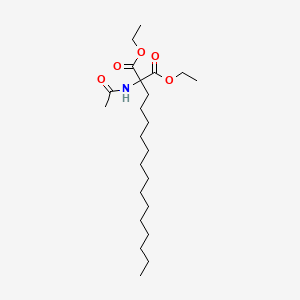

Diethyl 2-acetamido-2-tetradecylmalonate

Description

Diethyl 2-acetamido-2-tetradecylmalonate is a malonic acid derivative featuring a diethyl ester backbone, an acetamido group, and a tetradecyl (14-carbon alkyl) substituent at the 2-position. Malonate derivatives are widely used in organic synthesis, pharmaceuticals, and biochemistry due to their reactivity and versatility. The tetradecyl chain in this compound likely enhances lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C23H43NO5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-tetradecylpropanedioate |

InChI |

InChI=1S/C23H43NO5/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-23(24-20(4)25,21(26)28-6-2)22(27)29-7-3/h5-19H2,1-4H3,(H,24,25) |

InChI Key |

RMUFSIOWRKEIPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of α-Amino Acids

One of the primary applications of diethyl 2-acetamido-2-tetradecylmalonate is in the synthesis of α-amino acids. The compound serves as a chiral building block, facilitating the production of both natural and non-natural amino acids through a series of reactions, including deprotonation, alkylation, hydrolysis, and decarboxylation. For example:

- Phenylalanine Synthesis : Alkylation with benzyl chloride yields phenylalanine with a yield of approximately 65% .

- Tryptophan Synthesis : Using gramine or its quaternary ammonium derivatives, tryptophan can be synthesized with yields exceeding 90% .

Pharmaceutical Applications

Diethyl 2-acetamido-2-tetradecylmalonate is also crucial in pharmaceutical chemistry:

- Fingolimod Production : The compound is a key intermediate in the synthesis of Fingolimod, an immunosuppressant used for treating multiple sclerosis. The synthesis typically involves alkylation with specific halides .

- Medicinal Chemistry : It serves as a precursor for various pharmaceutical agents due to its ability to undergo further chemical transformations to yield biologically active compounds .

Research Applications

The compound has been employed in various research contexts:

- Biological Studies : Diethyl 2-acetamido-2-tetradecylmalonate has been utilized in studies investigating enzyme inhibition and antimicrobial activity. Its derivatives have shown promise against pathogens like Escherichia coli and Staphylococcus aureus.

- Organic Synthesis : It acts as a versatile reagent in organic synthesis, particularly for constructing complex molecules through nucleophilic substitutions and cyclizations .

Table 1: Summary of Synthetic Applications

| Application | Description | Yield (%) |

|---|---|---|

| Phenylalanine Synthesis | Alkylation with benzyl chloride | 65 |

| Tryptophan Synthesis | Alkylation with gramine | >90 |

| Fingolimod Production | Key intermediate for immunosuppressant | N/A |

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of diethyl 2-acetamido-2-tetradecylmalonate exhibited significant antimicrobial activity against common pathogens. Modifications to the structure enhanced potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro investigations revealed that compounds similar to diethyl 2-acetamido-2-tetradecylmalonate displayed selective cytotoxicity towards human cancer cell lines, indicating potential for development into anticancer agents.

Comparison with Similar Compounds

Diethyl 2-Acetamido-2-(2-Cyanoethyl)malonate

- Molecular Formula : C₁₂H₁₈N₂O₅

- Substituent: 2-Cyanoethyl group (polar, electron-withdrawing).

- Key Properties: Higher polarity due to the cyano group, improving solubility in polar solvents. Reactivity: The cyano group may participate in nucleophilic additions or cyclization reactions.

- Applications: Potential intermediate in heterocyclic synthesis (e.g., triazoles or oxazoles) .

Diethyl 2-Acetamido-2-[2-(4-Octylphenyl)ethyl]malonate

- Molecular Formula: C₂₈H₄₁NO₅ (estimated).

- Substituent : 4-Octylphenyl ethyl group (branched aromatic-aliphatic hybrid).

- Key Properties :

- Applications : Used in synthesizing fused-ring systems for pharmaceuticals or agrochemicals.

Diethyl 2-Acetamidomalonate

Diethyl 2-Phenylmalonate

Diethyl 2-Ethoxymalonate

- Molecular Formula : C₈H₁₄O₅

- Substituent : Ethoxy group (polar, electron-donating).

- Key Properties :

- Moderate polarity, suitable for esterification or transesterification reactions.

- Applications : Building block for alkoxy-substituted heterocycles .

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Key Findings and Implications

- Substituent Impact: Alkyl Chains (e.g., Tetradecyl): Increase lipophilicity, enhancing membrane permeability in drug design. Aromatic Groups (e.g., Phenyl): Improve stability and UV detectability. Polar Groups (e.g., Cyano, Ethoxy): Modify solubility and reactivity for targeted synthesis.

- Reactivity Trends : Longer alkyl chains (e.g., tetradecyl) may slow reaction kinetics due to steric hindrance, whereas smaller substituents (e.g., acetamido) facilitate faster transformations .

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs potassium tert-butoxide (KOtBu) as a strong base and Aliquat 336 (tricaprylylmethylammonium chloride) as a phase-transfer catalyst. The absence of organic solvents simplifies the process, with the reaction proceeding at room temperature over 3 hours. The mechanism involves deprotonation of 1 by KOtBu, generating a resonance-stabilized enolate that attacks tetradecyl bromide. The phase-transfer catalyst facilitates the migration of the alkyl halide into the reactive ionic phase, enhancing reaction efficiency.

Optimization and Challenges

Early attempts using potassium hydroxide (KOH) instead of KOtBu resulted in transesterification byproducts, such as dodecyl ethyl α-acetamido malonate, due to the nucleophilic nature of hydroxide ions. Switching to KOtBu eliminated this issue, as the bulky alkoxide preferentially deprotonates the substrate without attacking ester groups. The optimized conditions yield diethyl 2-acetamido-2-tetradecylmalonate with minimal side reactions, though the exact yield for the tetradecyl derivative is inferred from analogous dodecyl systems (70–85%).

Alkylation in Tetrahydrofuran Under Reflux Conditions

An alternative method involves refluxing diethyl acetamidomalonate with tetradecyl bromide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a catalyst.

Procedure and Workflow

A mixture of 1 (20 mmol), tetradecyl bromide (22 mmol), K₂CO₃ (60 mmol), and TBAB (0.1 g) in THF (15–20 mL) is stirred under reflux for 13–18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, and the solvent is evaporated under vacuum. The crude product is neutralized with 1 N HCl, extracted with ethyl acetate, and crystallized from diethyl ether or petroleum ether.

Yield and Scalability

This method achieves an 83% yield for structurally analogous cyanoethyl derivatives, suggesting comparable efficiency for tetradecyl systems. The use of TBAB enhances the solubility of the alkyl halide in THF, ensuring consistent reaction rates. However, extended reflux times (up to 18 hours) may limit scalability for industrial applications.

Comparative Analysis of Alkylation Methods

The table below contrasts the two primary methods for synthesizing diethyl 2-acetamido-2-tetradecylmalonate:

Purification and Characterization

Crystallization Techniques

Both methods emphasize crystallization from nonpolar solvents (e.g., petroleum ether) to isolate the product. The high solubility of the tetradecyl chain in diethyl ether necessitates careful solvent selection to avoid co-precipitation of unreacted starting materials.

Spectroscopic Validation

1H NMR analysis of the product reveals characteristic signals:

-

δ 0.88 (t, 3H, CH₃ from tetradecyl)

-

δ 1.23–1.45 (m, 24H, CH₂ groups)

-

δ 3.75 (s, 4H, malonate CH₂)

-

δ 4.20 (q, 4H, OCH₂CH₃)

IR spectra show strong absorptions at 1750 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Challenges in Long-Chain Alkylation

The low reactivity of tetradecyl bromide compared to shorter alkyl halides necessitates stringent conditions. Classical alkylation methods often fail due to:

-

Steric hindrance : The bulky tetradecyl group slows enolate attack.

-

Poor solubility : Long-chain halides exhibit limited solubility in polar solvents.

Phase-transfer catalysis mitigates these issues by enabling reactions in heterogeneous systems, while TBAB in THF improves electrophile accessibility.

Industrial and Research Applications

Diethyl 2-acetamido-2-tetradecylmalonate serves as a precursor to lipophilic amino acids used in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.